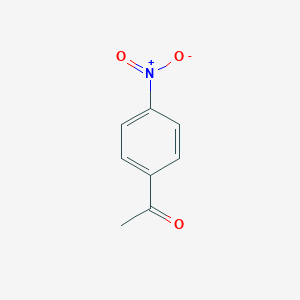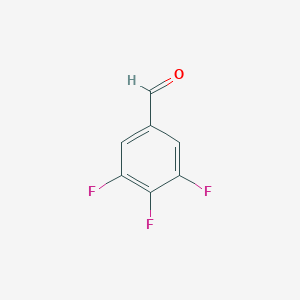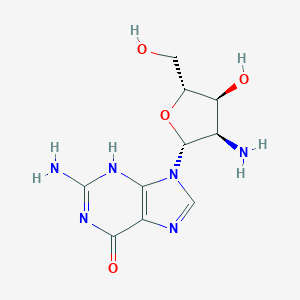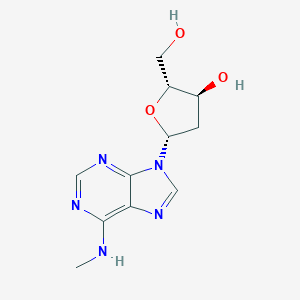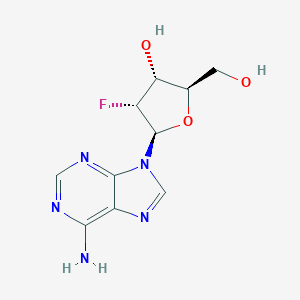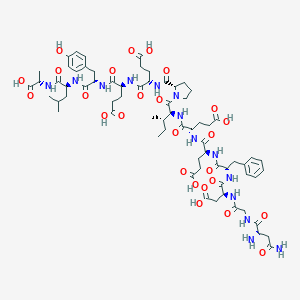
Hirudin (53-64)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hirudin (53-64) is a peptide that is extracted from the salivary glands of medicinal leeches. It has been widely studied for its anticoagulant properties and has been used in various scientific research applications.
Mecanismo De Acción
Hirudin (Hirudin (53-64)) is a direct thrombin inhibitor. It binds to the active site of thrombin and prevents it from cleaving fibrinogen into fibrin, which is necessary for blood clot formation. This leads to a decrease in thrombin activity and a reduction in clot formation.
Efectos Bioquímicos Y Fisiológicos
Hirudin (Hirudin (53-64)) has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation and adhesion, which can reduce the risk of thrombosis. Additionally, hirudin (Hirudin (53-64)) has been shown to have anti-inflammatory effects, which can reduce tissue damage and promote healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using hirudin (Hirudin (53-64)) in lab experiments is its specificity for thrombin. This allows for precise control over the coagulation cascade and reduces the risk of off-target effects. Additionally, hirudin (Hirudin (53-64)) has a long half-life, which allows for sustained anticoagulant effects. However, one limitation of using hirudin (Hirudin (53-64)) is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of hirudin (Hirudin (53-64)). One area of research is the development of new direct thrombin inhibitors with improved pharmacokinetic properties. Another area of research is the study of the interactions between hirudin (Hirudin (53-64)) and other anticoagulants, such as heparin. Additionally, hirudin (Hirudin (53-64)) has potential applications in the treatment of cardiovascular diseases and as a therapeutic agent for other conditions, such as inflammation and cancer.
Conclusion
In conclusion, hirudin (Hirudin (53-64)) is a peptide with potent anticoagulant properties that has been widely studied in scientific research. Its specificity for thrombin and long half-life make it a valuable tool for studying the coagulation cascade and platelet function. While its high cost can limit its use in large-scale experiments, there are several future directions for the study of hirudin (Hirudin (53-64)) that have the potential to lead to new therapeutic agents and treatments for a variety of conditions.
Métodos De Síntesis
Hirudin (Hirudin (53-64)) is synthesized through solid-phase peptide synthesis. This method involves the stepwise addition of protected amino acids to a solid support. The peptide is then cleaved from the solid support and deprotected to yield the final product. This method has been optimized to produce high yields of pure hirudin (Hirudin (53-64)) with minimal impurities.
Aplicaciones Científicas De Investigación
Hirudin (Hirudin (53-64)) has been widely used in scientific research for its anticoagulant properties. It has been used to study the coagulation cascade and the role of thrombin in blood clotting. Hirudin (Hirudin (53-64)) has also been used in studies of platelet function and the interactions between platelets and the coagulation system. Additionally, hirudin (Hirudin (53-64)) has been used in studies of cardiovascular diseases, such as myocardial infarction and stroke.
Propiedades
Número CAS |
135546-61-1 |
|---|---|
Nombre del producto |
Hirudin (53-64) |
Fórmula molecular |
C68H96N14O26 |
Peso molecular |
1525.6 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H96N14O26/c1-6-34(4)56(81-61(100)43(21-25-54(92)93)75-58(97)40(18-22-51(86)87)76-63(102)45(28-36-11-8-7-9-12-36)80-65(104)47(31-55(94)95)73-50(85)32-71-57(96)39(69)30-49(70)84)67(106)82-26-10-13-48(82)66(105)77-42(20-24-53(90)91)59(98)74-41(19-23-52(88)89)60(99)79-46(29-37-14-16-38(83)17-15-37)64(103)78-44(27-33(2)3)62(101)72-35(5)68(107)108/h7-9,11-12,14-17,33-35,39-48,56,83H,6,10,13,18-32,69H2,1-5H3,(H2,70,84)(H,71,96)(H,72,101)(H,73,85)(H,74,98)(H,75,97)(H,76,102)(H,77,105)(H,78,103)(H,79,99)(H,80,104)(H,81,100)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,107,108)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,56-/m0/s1 |
Clave InChI |
VLFYEJLWSPRLPB-NETUVYTNSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |
Otros números CAS |
135546-61-1 |
Secuencia |
NGDFEEIPEEYLA |
Sinónimos |
hirudin (53-64) hirudin 53-64 hirudin53-64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




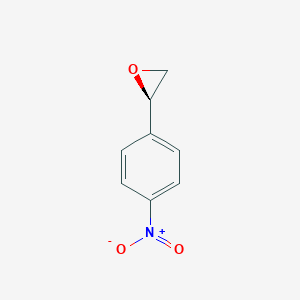
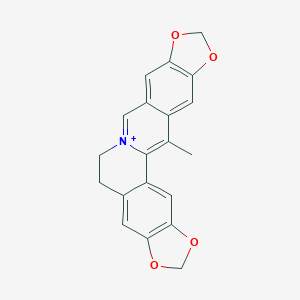

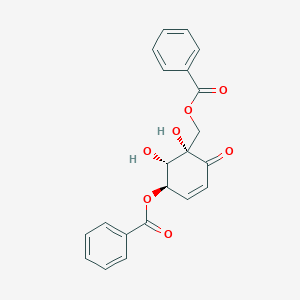
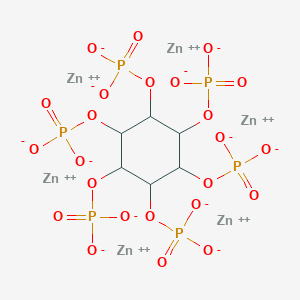
![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)


